An In-Depth Technical Guide to (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid: Chemical Properties and Synthetic Methodologies
An In-Depth Technical Guide to (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Niche Cinnamic Acid Derivative
(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, a member of the diverse cinnamic acid family, presents a unique substitution pattern on its aromatic ring that distinguishes it from more commonly studied isomers like ferulic acid. This guide offers a comprehensive exploration of its chemical properties, synthesis, and potential relevance in the landscape of medicinal chemistry and materials science. As a Senior Application Scientist, the following discourse is structured to provide not only technical data but also the underlying scientific rationale for the presented methodologies, ensuring a robust and applicable understanding for researchers in the field.
Core Chemical and Physical Properties
The fundamental characteristics of a molecule are paramount to its application. (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, with the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , possesses a distinct set of properties stemming from its ortho-hydroxy and ortho-methoxy arrangement relative to the acrylic acid side chain.[1] This specific orientation influences its electronic distribution, hydrogen bonding capabilities, and ultimately, its reactivity and potential biological interactions.
A summary of its key physical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 38489-79-1 | [1] |
| Calculated Density | 1.317 g/cm³ | [1] |
| Calculated Boiling Point | 396.057 °C at 760 mmHg | [1] |
| Calculated Flash Point | 161.247 °C | [1] |
Note: The density, boiling point, and flash point are calculated values and should be considered as estimates. Experimental verification is recommended.
Synthesis of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic Acid: A Practical Approach
The synthesis of cinnamic acid derivatives is a well-established area of organic chemistry, with the Knoevenagel and Perkin reactions being cornerstone methodologies. For the preparation of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, the Knoevenagel-Doebner condensation offers a reliable and efficient route.
The Knoevenagel-Doebner Condensation: A Powerful C-C Bond Forming Reaction
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1] The Doebner modification specifically utilizes malonic acid as the active methylene compound and pyridine as the solvent and catalyst, which often leads to subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.[1]
The logical workflow for this synthesis is depicted below:
Caption: Knoevenagel-Doebner Synthesis Workflow.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, where the successful formation of the product can be monitored and confirmed at each critical step.
Materials:
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2-Hydroxy-6-methoxybenzaldehyde
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Malonic acid
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Pyridine
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Hydrochloric acid (concentrated and dilute)
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Ethanol (for recrystallization)
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle
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Magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-hydroxy-6-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents).
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Solvent and Catalyst Addition: Add pyridine (approximately 3-4 mL per gram of aldehyde) to the flask. The pyridine acts as both the solvent and the basic catalyst required for the condensation.
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Reaction Execution: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
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Purification: Filter the crude solid, wash it with cold water, and then recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture to obtain the pure (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid.
Causality in Experimental Choices:
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Excess Malonic Acid: Using a slight excess of malonic acid ensures the complete consumption of the aldehyde, which can be the more expensive starting material.
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Pyridine as Solvent and Catalyst: Pyridine is a weak base, which is crucial for facilitating the deprotonation of malonic acid without promoting self-condensation of the aldehyde. Its role as a solvent also ensures a homogenous reaction mixture.
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Acidic Work-up: The addition of hydrochloric acid is essential for protonating the carboxylate intermediate to form the final carboxylic acid and to neutralize the basic pyridine, rendering it water-soluble for easy removal.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the acrylic acid moiety, the methoxy group protons, and the acidic proton of the carboxylic acid. The coupling constant between the two vinylic protons is anticipated to be in the range of 15-16 Hz, confirming the (E)-configuration. The phenolic hydroxyl proton may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carboxylic acid, the two vinylic carbons, the carbons of the aromatic ring (including those bearing the hydroxyl and methoxy groups), and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:
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A broad O-H stretching band for the carboxylic acid and the phenolic hydroxyl group.
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A strong C=O stretching band for the carboxylic acid carbonyl group.
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C=C stretching bands for the aromatic ring and the vinylic double bond.
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C-O stretching bands for the ether and carboxylic acid functionalities.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 194.18 g/mol .
Potential Applications in Drug Discovery and Development
Cinnamic acid and its derivatives are a well-known class of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The specific biological profile of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is an area ripe for investigation.
The presence of both a hydroxyl and a methoxy group on the aromatic ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets, while the methoxy group can modulate lipophilicity and metabolic stability.
A hypothetical signaling pathway that could be influenced by a cinnamic acid derivative with antioxidant properties is the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.
Caption: Hypothetical Modulation of the Nrf2-Keap1 Pathway.
Expertise & Experience Insights: The structure-activity relationship (SAR) of cinnamic acid derivatives is a complex field. The ortho-hydroxy-ortho-methoxy substitution pattern of the title compound may lead to unique intramolecular hydrogen bonding, which could influence its antioxidant capacity and interaction with protein targets. Further investigation into its ability to modulate inflammatory pathways, such as those involving cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, would be a logical next step in elucidating its therapeutic potential.
Conclusion and Future Directions
(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid represents an intriguing yet understudied member of the cinnamic acid family. This guide has provided a foundational understanding of its chemical properties and a robust, reproducible synthetic protocol. The true potential of this molecule, however, lies in its yet-to-be-fully-explored biological activities. Future research should focus on a comprehensive experimental characterization of the compound, followed by systematic screening for various biological activities. Such studies will be instrumental in determining its viability as a lead compound in drug discovery or as a functional component in novel materials.
